molecular formula C8H18N2 B2396804 1-Tert-butyl-3-pyrrolidinamine CAS No. 1096325-48-2

1-Tert-butyl-3-pyrrolidinamine

Cat. No.: B2396804
CAS No.: 1096325-48-2
M. Wt: 142.246
InChI Key: UTEZMBDWXGWOQJ-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-pyrrolidinamine is an organic compound with the molecular formula C8H18N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the pyrrolidine ring. This structural modification imparts unique chemical and physical properties to the compound, making it a valuable building block in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-pyrrolidinamine can be synthesized through various synthetic routes. One common method involves the reaction of tert-butylamine with pyrrolidine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Safety measures are also implemented to handle the reactants and products, as some of them may be hazardous .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-pyrrolidinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines .

Scientific Research Applications

1-Tert-butyl-3-pyrrolidinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-pyrrolidinamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

  • 1-Propyl-3-pyrrolidinamine
  • 1-Ethyl-3-pyrrolidinamine
  • N,1-Dimethyl-3-pyrrolidinamine

Comparison: 1-Tert-butyl-3-pyrrolidinamine is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences its reactivity and binding properties. This makes it distinct from other similar compounds, such as 1-propyl-3-pyrrolidinamine and 1-ethyl-3-pyrrolidinamine, which have smaller alkyl groups and different steric and electronic effects .

Properties

IUPAC Name

1-tert-butylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2,3)10-5-4-7(9)6-10/h7H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEZMBDWXGWOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096325-48-2
Record name 1-tert-butylpyrrolidin-3-amine
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